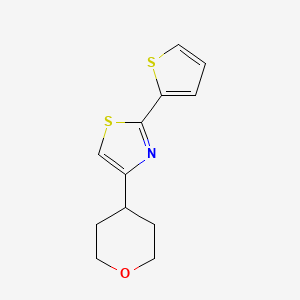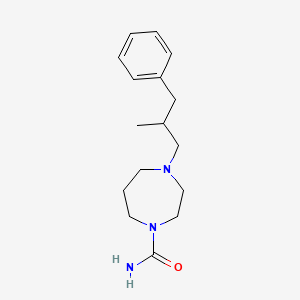
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα, which is essential for DNA replication and cell proliferation. In diabetes research, it has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. In inflammation research, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments include its potent activity against various diseases, its ability to inhibit specific enzymes and signaling pathways, and its low toxicity. The limitations include the need for further studies to determine its optimal dosage and potential side effects.
Future Directions
There are several future directions for research on 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole. In cancer research, further studies are needed to determine its efficacy against different types of cancer and to investigate its potential use in combination with other anticancer agents. In diabetes research, further studies are needed to determine its optimal dosage and potential side effects in humans. In inflammation research, further studies are needed to investigate its potential use in treating chronic inflammatory diseases. Additionally, further studies are needed to investigate its potential use in other therapeutic areas, including neurodegenerative diseases and infectious diseases.
In conclusion, 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions in research make it an important area of study in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been achieved through various methods, including the reaction of furan-3-carboxaldehyde with 4-hydroxytetrahydrofuran-2-carboxylic acid followed by the addition of thioamide and cyclization. Another method involves the reaction of furan-3-carboxaldehyde with 4-(oxan-4-yl)thiosemicarbazide followed by cyclization.
Scientific Research Applications
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, it has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-14-5-2-9(1)11-8-16-12(13-11)10-3-6-15-7-10/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFHXGJJOQMYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)


![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)